molecular formula C18H17N3O B12478099 1-(1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)propan-2-ol

1-(1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)propan-2-ol

Cat. No.: B12478099
M. Wt: 291.3 g/mol
InChI Key: HLMIKNQKYHOLTJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol is a synthetic organic compound that features both benzodiazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol typically involves the following steps:

    Formation of Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzodiazole and indole moieties through a propanol linker. This can be done using various coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups present.

    Substitution: The benzodiazole and indole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenation using NBS (N-Bromosuccinimide), nitration using nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodiazole and indole-containing compounds.

    Medicine: Potential therapeutic applications due to the biological activity of benzodiazole and indole derivatives.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds containing benzodiazole and indole moieties can interact with various enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodiazol-1-yl)-2-(indol-1-yl)ethane
  • 1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)butane
  • 1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-1-ol

Uniqueness

1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol is unique due to the specific positioning of the hydroxyl group on the propanol linker, which can influence its reactivity and interactions with biological targets. The combination of benzodiazole and indole moieties also provides a unique structural framework that can be exploited for various applications.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-indol-1-ylpropan-2-ol

InChI

InChI=1S/C18H17N3O/c22-15(11-20-10-9-14-5-1-3-7-17(14)20)12-21-13-19-16-6-2-4-8-18(16)21/h1-10,13,15,22H,11-12H2

InChI Key

HLMIKNQKYHOLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CN3C=NC4=CC=CC=C43)O

Origin of Product

United States

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